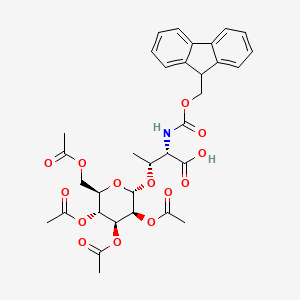

Fmoc-L-Thr(alpha-D-Man(Ac)4)-OH

Description

Significance of Protein Glycosylation in Diverse Biological Processes

Protein glycosylation, the enzymatic attachment of carbohydrate chains (glycans) to proteins, is a fundamental and ubiquitous post-translational modification essential for a vast array of biological processes. nih.govbiologyinsights.comquora.com This intricate modification significantly influences a protein's structure, stability, and function. studysmarter.co.uk Glycans act as molecular "identity tags" on cell surfaces, mediating crucial cell-cell recognition and communication events. biologyinsights.com These interactions are vital for processes ranging from immune responses, where they help distinguish between self and foreign entities, to the formation of tissues and organs through cell adhesion. biologyinsights.comquora.com

Furthermore, glycosylation plays a critical role in protein folding, helping newly synthesized proteins achieve their correct three-dimensional conformation and protecting them from degradation. biologyinsights.com The attached glycans can also modulate a protein's half-life and function, and even block other modifications like phosphorylation. nih.gov The diverse and complex nature of glycan structures contributes significantly to the functional variety of proteins within biological systems. studysmarter.co.uk Consequently, alterations in glycosylation patterns are often associated with various diseases, including cancer and autoimmune disorders, highlighting the profound impact of this process on health. studysmarter.co.uk

Overview of Glycosylated Amino Acids as Essential Building Blocks for Synthetic Glycoconjugates

The synthesis of complex glycoconjugates, such as glycopeptides and glycoproteins, relies heavily on the use of glycosylated amino acids as fundamental building blocks. nih.govnih.gov These pre-formed units, often referred to as "cassettes," consist of an amino acid covalently linked to a specific carbohydrate moiety. nih.gov The use of these building blocks in a "convergent" synthetic strategy simplifies the otherwise challenging process of constructing glycopeptides. rsc.org In this approach, the glycosylated amino acid is prepared separately and then incorporated into the growing peptide chain during solid-phase peptide synthesis (SPPS). rsc.orglifetein.com

This method offers several advantages over attempting to glycosylate a pre-assembled peptide. It allows for precise control over the site and structure of the glycan attached to the peptide backbone. nih.gov The carbohydrate portion of the building block is typically protected with groups like acetyl or benzoyl esters to prevent unwanted reactions during peptide synthesis. These protecting groups can be easily removed after the peptide chain is fully assembled. nih.gov The development and availability of a diverse library of glycosylated amino acids, with different sugars attached to various amino acids (such as serine, threonine, and asparagine), are crucial for advancing research in glycobiology and developing novel glycopeptide-based therapeutics. nih.govlifetein.com

Historical Development and Evolution of Solid-Phase Glycopeptide Synthesis Methodologies

The ability to chemically synthesize glycopeptides has been pivotal for advancing our understanding of glycoproteins. The journey began with the foundational work of Merrifield in the early 1960s, who developed solid-phase peptide synthesis (SPPS). nih.govpeptide.com This revolutionary technique, where the peptide is assembled while anchored to an insoluble resin support, streamlined the synthesis of peptides and laid the groundwork for more complex molecules. peptide.com

The adaptation of SPPS for glycopeptide synthesis presented new challenges, primarily related to the delicate nature of the glycosidic bond. Early strategies involved the use of the Boc (tert-butyloxycarbonyl) protecting group for the amino acid's alpha-amino group. peptide.com However, the harsh acidic conditions required for Boc removal could often cleave the sugar from the peptide. nih.gov

A significant breakthrough came with the introduction of the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group in the 1970s. nih.govpeptide.com The Fmoc/tBu (tert-butyl) strategy, which utilizes mild basic conditions for Fmoc removal and acid for final deprotection of side chains, proved to be more compatible with the acid-sensitive glycosidic linkages. nih.gov This "orthogonal" protection scheme became the cornerstone of modern glycopeptide synthesis. peptide.com

Further advancements have focused on optimizing coupling reagents, developing more stable protecting groups for the sugar hydroxyls, and creating novel linkers to attach the peptide to the resin. nih.govrsc.org The development of "convergent" approaches, where pre-synthesized glycosylated amino acid building blocks are incorporated into the peptide chain, has been particularly impactful. nih.gov This strategy, combined with techniques like native chemical ligation for joining large peptide fragments, has enabled the synthesis of increasingly complex and biologically relevant glycoproteins. nih.gov More recently, methods to accelerate SPPS, such as using heat and stirring, are being explored to improve the efficiency of synthesizing glycopeptides with multiple glycosylation sites. rsc.org

Strategic Importance and Research Rationale for Fmoc-L-Thr(alpha-D-Man(Ac)4)-OH in Glycopeptide Science

This compound is a key building block in the field of glycopeptide synthesis, specifically for studying the effects of O-linked mannosylation. nih.gov O-mannosylation, the attachment of a mannose sugar to the hydroxyl group of a serine or threonine residue, is a crucial modification in many glycoproteins, including alpha-dystroglycan, which plays a vital role in muscle and nerve cell function. nih.gov

The strategic importance of this compound lies in its design, which is perfectly suited for the widely used Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov The Fmoc group provides temporary protection for the amino group, while the acetyl (Ac) groups on the mannose sugar prevent unwanted side reactions during the peptide chain elongation. nih.gov These acetyl groups are stable during the basic conditions used to remove the Fmoc group but can be easily removed in the final deprotection step. nih.gov

The synthesis of this building block itself has been a subject of research to optimize yields and stereoselectivity, ensuring the formation of the desired alpha-anomer, which is the naturally occurring linkage in many O-mannosylated proteins. nih.gov By incorporating this compound into synthetic peptides, researchers can create well-defined glycopeptides that mimic portions of natural glycoproteins. nih.gov These synthetic models are invaluable tools for investigating the structural and functional consequences of O-mannosylation. For example, studies using this building block have allowed for the investigation of how mannosylation affects the conformation of glycopeptides derived from alpha-dystroglycan. nih.gov Furthermore, such building blocks are useful in studying the sugar recognition properties of lectins, such as the human ZG16p lectin. chemicalbook.com

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28-,29+,30+,32+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSXZIRHPAUPGC-CVPHCDLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Applications of Fmoc L Thr Alpha D Man Ac 4 Oh in Solid Phase Glycopeptide Synthesis Spps

Integration into the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy

The successful incorporation of Fmoc-L-Thr(alpha-D-Man(Ac)4)-OH into a growing peptide chain relies on the careful selection of coupling reagents and reaction conditions to accommodate the steric bulk and unique reactivity of the glycosylated amino acid.

Optimized Coupling Conditions for Glycosylated Threonine Residues

The coupling of sterically hindered amino acids like glycosylated threonine is often slower and less efficient than that of their non-glycosylated counterparts. nih.gov To achieve high coupling yields, more reactive coupling reagents are generally required. gyrosproteintechnologies.com Research has shown that increasing the reaction temperature can enhance synthesis speed and, in many cases, improve the purity of the final peptide. gyrosproteintechnologies.comgyrosproteintechnologies.com

A systematic evaluation of coupling conditions for glycosylated threonine derivatives revealed that certain reagent combinations are particularly effective. For instance, the use of activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a mild base can promote efficient coupling. nih.gov The acetyl protecting groups on the mannose moiety of this compound are crucial as they enhance the acid stability of the glycosidic bond, a key consideration during the repetitive acid-mediated deprotection steps in Fmoc-SPPS. nih.gov

| Coupling Reagent | Base | Key Considerations |

| HATU | Mild base (e.g., TMP) | High yields with minimal epimerization for glycosylated threonine. nih.gov |

| HCTU, COMU | N/A | Highly reactive, suitable for faster synthesis protocols. gyrosproteintechnologies.com |

| DIC/HBTU | N/A | Slower, but can be effective for standard synthesis. gyrosproteintechnologies.com |

Reagents and Protocols for Efficient Incorporation of this compound

The standard protocol for incorporating this compound involves its activation as an ester, commonly with HOBt (Hydroxybenzotriazole), followed by reaction with the deprotected N-terminal amine of the resin-bound peptide. uzh.ch To circumvent issues with slow coupling rates, extended coupling times may be necessary for glycosylated threonine residues. uzh.ch

Microwave-assisted SPPS has emerged as a valuable technique to accelerate the synthesis of glycopeptides. nih.gov The application of microwave irradiation can significantly shorten reaction times and improve coupling efficiency, particularly for challenging sequences or sterically hindered residues. nih.gov

Mitigation of Synthetic Challenges in O-Glycopeptide Assembly

The synthesis of O-glycopeptides is prone to several side reactions that can compromise the yield and purity of the target molecule. Strategic approaches are essential to minimize these undesirable pathways.

Prevention of β-Elimination During Peptide Elongation

A significant side reaction during the synthesis of O-glycopeptides is β-elimination, which occurs at the glycosylated serine or threonine residue. nih.gov This reaction is promoted by the basic conditions used for Fmoc group deprotection. nih.gov The use of milder bases for deprotection can help to suppress this side reaction. Studies have investigated the influence of different bases, such as 50% morpholine, 10% piperidine (B6355638), or 2% DBU in DMF, for Fmoc deprotection. nih.gov In the synthesis of a model glycosylated pentapeptide, no β-elimination was observed under any of these conditions, suggesting that with careful selection of the deprotection agent, this side reaction can be effectively controlled. nih.gov

The acetyl groups on the carbohydrate moiety of this compound also play a role in mitigating β-elimination by providing steric hindrance and influencing the acidity of the α-proton. nih.gov

Strategies to Minimize N,O-Acyl Migration in Glycopeptide Synthesis

N,O-acyl migration is another potential side reaction in peptide synthesis, particularly under acidic conditions used for cleavage from the resin. researchgate.net This intramolecular rearrangement can lead to the formation of depsipeptide impurities, where the peptide bond isomerizes to an ester linkage at a serine or threonine residue. researchgate.netresearchgate.net The rate of this migration can be sequence-dependent. researchgate.net To minimize this side reaction, the duration of treatment with strong acids like trifluoroacetic acid (TFA) during the final deprotection and cleavage step should be kept as short as possible. researchgate.net

Addressing Racemization Issues of Glycosylated Amino Acids

Racemization at the α-carbon of the amino acid can occur during the activation step of peptide coupling. nih.govuchicago.edu This leads to the formation of diastereomeric impurities that are often difficult to separate from the desired product. nih.gov Interestingly, studies have shown that glycosylated threonine derivatives are significantly less prone to epimerization compared to their glycosylated serine counterparts. nih.gov While glycosylated serine can show high levels of epimerization with certain coupling reagents, glycosylated threonine typically yields only negligible amounts of the epimer. nih.gov Under forcing conditions, glycosylated threonine is more likely to undergo β-elimination rather than epimerization. nih.gov The use of coupling additives like HOBt can help to minimize racemization for most amino acids. peptide.com

Approaches for the Synthesis of Sterically Demanding or Difficult Glycopeptide Sequences

The synthesis of glycopeptides can be particularly challenging when dealing with sterically demanding or "difficult" sequences. These are peptide chains where the amino acid residues, and particularly the bulky glycosylated amino acids, hinder the efficient coupling of subsequent residues. The size of the protecting groups on the carbohydrate can significantly impact coupling efficiency, with larger protecting groups leading to slower and less complete reactions. nih.gov

The acetyl protecting groups on the mannose moiety of this compound are relatively small and help to minimize steric hindrance during coupling reactions. peptide.com However, in sequences with multiple glycosylation sites or with bulky, adjacent amino acids, specialized strategies are required to achieve high yields and purity.

Strategies to Overcome Steric Hindrance:

Extended Coupling Times and Double Coupling: For difficult couplings, extending the reaction time or performing the coupling step twice can help to drive the reaction to completion.

Microwave-Assisted SPPS: The application of microwave energy can accelerate coupling and deprotection steps, often leading to improved synthesis outcomes for difficult sequences.

Use of Pseudoprolines: The introduction of pseudoproline dipeptides at Ser or Thr residues can disrupt secondary structures that contribute to peptide aggregation on the solid support, thereby improving coupling efficiency. capes.gov.br

Optimized Coupling Reagents: The choice of coupling reagent is critical. High-efficiency coupling reagents such as HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in combination with an additive like HOBt (hydroxybenzotriazole) and a base such as DIEA (N,N-diisopropylethylamine) are often employed. nih.gov

Table 1: Comparison of Coupling Strategies for Difficult Glycopeptide Sequences

| Strategy | Description | Advantages | Disadvantages |

| Standard Coupling | Standard room temperature coupling with common reagents (e.g., HBTU/HOBt/DIEA). | Simple and widely used. | May result in incomplete coupling and deletion sequences for sterically hindered residues. |

| Double Coupling | Repeating the coupling step with a fresh portion of activated amino acid and reagents. | Can improve yields for difficult couplings. | Increases synthesis time and reagent consumption. |

| Microwave-Assisted Coupling | Utilizes microwave energy to accelerate the coupling reaction. | Significantly reduces reaction times and can improve yields for difficult sequences. | Requires specialized equipment and careful optimization to avoid side reactions. |

| Pseudoproline Insertion | Incorporation of a pseudoproline dipeptide to disrupt aggregation. capes.gov.br | Highly effective at improving solubility and coupling efficiency in aggregation-prone sequences. capes.gov.br | Requires synthesis of specialized dipeptide building blocks. |

Cleavage and Deprotection Protocols for this compound Containing Peptides

Following the successful assembly of the glycopeptide on the solid support, the final and critical steps involve the cleavage of the peptide from the resin and the removal of all protecting groups from the amino acid side chains and the glycan moiety.

Resin Cleavage Methodologies and Linker Considerations

The choice of cleavage cocktail is paramount to obtaining the desired glycopeptide in high yield and purity. The most common method for cleaving peptides from acid-labile resins is treatment with trifluoroacetic acid (TFA). sigmaaldrich.com However, the highly reactive cationic species generated during the cleavage of protecting groups can lead to side reactions with sensitive amino acid residues. To prevent this, scavengers are added to the TFA cleavage cocktail. sigmaaldrich.com

For glycopeptides containing this compound, a two-step cleavage and deprotection strategy is often employed. peptide.com The initial cleavage from the resin is performed using a TFA-based cocktail, which also removes acid-labile side-chain protecting groups from other amino acids. nih.gov

Common Cleavage Cocktails:

Reagent K: A widely used cocktail consisting of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). sigmaaldrich.com

TFA/TIS/Water: A less noxious alternative, typically in a ratio of 95:2.5:2.5, is often sufficient, especially when acid-stable protecting groups are used for sensitive residues. sigmaaldrich.com

The choice of the solid-phase resin and its linker is also a critical consideration. Acid-labile linkers, such as the Wang linker or the 2-chlorotrityl chloride linker, are commonly used in Fmoc-based SPPS. peptide.comacsgcipr.org The 2-chlorotrityl chloride resin is particularly advantageous as it allows for the cleavage of the protected peptide under milder acidic conditions, which can help to preserve the integrity of the glycosidic bond. acsgcipr.org

Table 2: Common Resins and Linkers for Glycopeptide SPPS

| Resin/Linker | Cleavage Conditions | Advantages | Disadvantages |

| Wang Resin | TFA-based cocktails (e.g., 95% TFA) peptide.com | Robust and widely used. | Requires strong acid for cleavage, which can potentially damage sensitive glycopeptides. |

| 2-Chlorotrityl Chloride Resin | Dilute TFA in DCM (e.g., 1-2% TFA) acsgcipr.org or acetic acid-based mixtures. | Cleavage under mild conditions, preserving the protected state of the glycopeptide. acsgcipr.org | More expensive than Wang resin. |

| Rink Amide Resin | TFA-based cocktails. thermofisher.com | Used for the synthesis of C-terminal amide peptides. | Similar sensitivity to strong acids as Wang resin. |

Selective Removal of O-Acetyl Protecting Groups on the Glycan Moiety

After the glycopeptide has been cleaved from the resin, the O-acetyl protecting groups on the mannose residue must be removed to yield the final, unprotected glycopeptide. This is typically achieved through a process called Zemplén deacetylation, which involves treatment with a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). peptide.com

The reaction is generally carried out at room temperature and the pH is carefully monitored and maintained at a slightly basic level (around 9.5) to ensure complete deprotection without causing side reactions, such as epimerization or degradation of the peptide backbone. peptide.com The reaction is then neutralized with a weak acid, such as acetic acid, and the crude glycopeptide can be purified by high-performance liquid chromatography (HPLC). peptide.com

Alternatively, the acetyl groups can be removed while the glycopeptide is still attached to the resin. peptide.com This on-resin deprotection is typically performed using hydrazine (B178648) monohydrate in methanol. peptide.com This approach can simplify the final purification step, as the excess reagents and byproducts can be easily washed away from the resin-bound glycopeptide. peptide.com

Table 3: Protocols for O-Acetyl Deprotection

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Solution-Phase Zemplén Deacetylation | Catalytic NaOMe in Methanol peptide.com | Room temperature, pH 9.5, overnight. peptide.com | High efficiency and clean reaction. | Requires purification of the crude glycopeptide after cleavage from the resin. |

| On-Resin Hydrazinolysis | 80% Hydrazine monohydrate in Methanol peptide.com | Room temperature, multiple treatments. peptide.com | Simplifies purification as reagents are washed away before cleavage. | Hydrazine is highly toxic and requires careful handling. |

Structural and Conformational Dynamics of Glycopeptides Incorporating Mannosylated Threonine Residues

Spectroscopic Methodologies for Glycopeptide Structure Elucidation (e.g., 1D and 2D NMR Spectroscopy)

Determining the three-dimensional structure of glycopeptides is essential for understanding their function. numberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the structural elucidation of these complex molecules in solution. nih.govjchps.com It provides detailed information on the covalent structure, connectivity, and stereochemistry. numberanalytics.com

1D and 2D NMR Techniques: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to gain a comprehensive structural picture.

1D ¹H NMR: Provides initial information about the types of protons present and their chemical environment. For a compound like Fmoc-L-Thr(alpha-D-Man(Ac)4)-OH, specific signals for the Fmoc protecting group, the threonine amino acid, and the acetylated mannose moiety can be identified.

2D NMR: These experiments reveal correlations between different nuclei, allowing for the complete assignment of proton (¹H) and carbon (¹³C) signals and the determination of through-bond and through-space connectivities. numberanalytics.com

Key 2D NMR experiments used for glycopeptide analysis include:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons connected through two or three bonds), which is crucial for assigning the spin systems of the amino acid and the sugar ring. numberanalytics.com

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single spin system, which is invaluable for identifying all the protons of a particular monosaccharide residue.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, facilitating the assignment of the carbon skeleton. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly important for identifying the glycosidic linkage by observing a correlation between the anomeric proton of the mannose and the carbon of the threonine to which it is attached. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other (typically <5 Å). These correlations are fundamental for determining the three-dimensional structure, including the conformation around the glycosidic bond and the peptide backbone. nih.govuu.nl

Interactive Table 1: Key NMR Spectroscopic Techniques for Glycopeptide Analysis

| Experiment | Information Provided | Application in Glycopeptide Analysis |

|---|---|---|

| 1D ¹H NMR | Chemical shifts, integration, and coupling constants of protons. | Initial assessment of purity and identification of major structural components (peptide, glycan). |

| COSY | ¹H-¹H correlations through 2-3 bonds. | Assignment of amino acid side chains and sugar ring protons. |

| HSQC | ¹H-¹³C one-bond correlations. | Assignment of protonated carbons in both the peptide and glycan moieties. |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlations. | Establishing the glycosidic linkage and sequencing peptide residues. |

| NOESY | ¹H-¹H through-space correlations (<5 Å). | Determining conformational preferences of the glycosidic linkage and peptide backbone folding. |

Analysis of Conformational Preferences and Rotational Isomerism of the Glycosidic Linkage

The O-glycosidic linkage between the mannose sugar and the threonine residue is not rigid. Rotation around the bonds defining this linkage gives rise to different spatial arrangements, or conformers. The conformational preferences are described by two main torsion angles: ΦH (H1'-C1'-O-Cβ) and ΨH (C1'-O-Cβ-Hβ).

Analysis of trans-glycosidic NOEs and heteronuclear J-couplings provides experimental constraints that, when combined with computational modeling, can define the population distribution of different conformers. nih.gov For many O-linked glycopeptides, the conformational space available can be quite restricted compared to N-linked glycopeptides. nih.gov

Interactive Table 2: Typical Torsion Angles Defining Glycosidic Linkage Conformation

| Torsion Angle | Atoms Defining the Angle | Significance |

|---|---|---|

| ΦH | H1' - C1' - Oγ - Cγ (Thr) | Defines the rotation around the anomeric carbon-oxygen bond. |

| ΨH | C1' - Oγ - Cγ - Cβ (Thr) | Defines the rotation around the oxygen-threonine carbon bond. |

The analysis of these angles helps in understanding the relative orientation of the carbohydrate and the peptide, which is critical for molecular recognition events.

Impact of O-Mannosylation on the Secondary and Tertiary Structure of the Peptide Backbone

Research has shown that O-mannosylation can have a distinct stiffening effect on the peptide chain. nih.gov Specifically, the axial C2-hydroxyl of α-mannose restricts the torsional freedom of the main chain more than other types of glycans. nih.gov This stiffening can lead to more extended conformations of the peptide backbone. nih.gov For instance, in studies comparing glycopeptides glycosylated with either mannose or N-acetylgalactosamine (GalNAc), the GalNAc-containing peptides were often found to be more structured. nih.gov

In some cases, the glycan can stabilize specific secondary structures. The formation of hydrogen bonds, either directly between the sugar and the peptide or mediated by water molecules, can lock the backbone into a particular conformation, such as a β-turn. researchgate.net Comparative NMR analysis of O-mannosylated glycopeptides has revealed that conformational changes in the peptide backbone can occur as the glycan structure is extended. researchgate.net

Computational Modeling and Molecular Dynamics Simulations for Glycopeptide Conformational Analysis

While NMR provides crucial experimental data, computational methods are indispensable for refining structures and exploring the dynamic nature of glycopeptides. Molecular Dynamics (MD) simulations, in particular, allow for the exploration of the conformational space available to the molecule over time. uu.nl

These simulations start with an initial 3D model and calculate the forces between all atoms to simulate their movement, providing a dynamic picture of the molecule's flexibility and preferred shapes. nih.gov By combining MD simulations with experimental data from NMR (such as NOE-derived distance restraints), a more accurate and detailed model of the glycopeptide's solution structure can be generated. uu.nlresearchgate.net

MD simulations are especially powerful for:

Mapping Conformational Energy Landscapes: Identifying low-energy, stable conformations of the glycopeptide. nih.gov

Analyzing Protein-Glycan Interactions: Modeling how the mannosylated peptide might interact with protein receptors, which is key to its biological function. The simulations can reveal specific hydrogen bonds and van der Waals contacts that stabilize the complex.

Understanding Flexibility: Quantifying the internal motions within the glycopeptide, such as the flexibility of the glycosidic linkage and the peptide backbone. uu.nl

Techniques like Car-Parrinello molecular dynamics (CPMD) have been shown to be particularly important for accurately modeling the role of intermolecular hydrogen bonding with water, which can critically affect the preferred conformation of the glycosidic linkage. nih.govnist.gov

Biological and Biochemical Investigations Utilizing Fmoc L Thr Alpha D Man Ac 4 Oh Derived Glycopeptides

Probing Protein O-Mannosylation Pathways and Their Regulatory Mechanisms

Glycopeptides synthesized using Fmoc-L-Thr(alpha-D-Man(Ac)4)-OH are instrumental in studying the enzymes that build and modify O-mannosyl glycans. These synthetic molecules act as defined substrates, allowing researchers to explore the intricate regulatory mechanisms that govern the O-mannosylation pathway. nih.gov

Substrate Specificity Studies of Glycosyltransferases (e.g., POMGnT1)

A key enzyme in the O-mannosylation pathway is Protein O-linked mannose β-1,2-N-acetylglucosaminyltransferase 1 (POMGnT1), which catalyzes the transfer of GlcNAc to the O-linked mannose, forming the Core M1 structure. nih.govacs.org The synthesis of mannopeptides derived from proteins like α-dystroglycan has been crucial for characterizing POMGnT1's activity and substrate requirements. portlandpress.com

Researchers have synthesized libraries of mannopeptides with variations in the peptide sequence and the position of the mannosylated threonine residue. portlandpress.com By testing these synthetic glycopeptides as substrates for recombinant POMGnT1, it was discovered that the enzyme exhibits significant selectivity. Not all potential O-mannosylation sites are recognized and modified by POMGnT1, indicating that the local peptide sequence profoundly influences enzyme activity. nih.govportlandpress.com For instance, studies on a penta-threonine motif showed that POMGnT1 accepted mannosylated threonine at positions 2, 3, and 4, but not at positions 1 and 5, highlighting a strict positional preference. portlandpress.com These investigations reveal that hydrophobic interactions between the enzyme and the substrate peptide are critical for recognition and catalysis. pnas.org

Table 1: POMGnT1 Substrate Specificity with Synthetic Manno-peptides

| Peptide Sequence Context | Mannosylation Site | POMGnT1 Activity | Reference |

|---|---|---|---|

| α-DG Fragment (372-390) | Thr379 | Active Substrate | nih.gov |

| H-TT(Man)TTTRRPTK-OH | Position 2 | Accepted | portlandpress.com |

| H-TTT(Man)TTRRPTK-OH | Position 3 | Accepted | portlandpress.com |

| H-TTTT(Man)TRRPTK-OH | Position 4 | Accepted | portlandpress.com |

| H-T(Man)TTTTRRPTK-OH | Position 1 | Not Accepted | portlandpress.com |

| H-TTTTT(Man)RRPTK-OH | Position 5 | Not Accepted | portlandpress.com |

Enzymatic Elaboration of Mannosylated Glycans within Peptide Contexts

Once the initial mannose is attached, it can be extended into more complex structures, known as Core M1, M2, or M3 glycans. nih.gov Synthetic glycopeptides are essential for studying the sequential action of the glycosyltransferases involved in this elaboration. Following the action of POMGnT1 to create the Core M1 structure (GlcNAcβ1-2Man), other enzymes can further modify the glycan. nih.govacs.org

For example, the enzyme MGAT5B can add a β1,6-GlcNAc to create the branched Core M2 structure. nih.gov The availability of synthetic glycopeptides with defined core structures allows for the detailed kinetic analysis of these subsequent enzymatic steps. Studies have shown that the stem domain of POMGnT1 itself can act as a lectin, binding to the GlcNAcβ1-2Man product it creates. pnas.org This binding is thought to facilitate the glycosylation of nearby O-mannose sites, suggesting a mechanism for processive glycan chain extension on densely mannosylated protein regions. pnas.org

Elucidation of Carbohydrate-Binding Protein (Lectin) Recognition Events (e.g., Human ZG16p Lectin Sugar Recognition)

Glycopeptides derived from this compound are also powerful tools for investigating how the immune system and other biological systems recognize specific glycan structures. Lectins, or carbohydrate-binding proteins, play crucial roles in cell-cell recognition, adhesion, and pathogen defense.

The human zymogen granule protein 16 (ZG16p) is a soluble lectin found in the digestive system that shows homology to jacalin, a mannose-binding lectin. nih.govnih.gov Glycan microarray studies, which often utilize synthetic glycans and glycopeptides, have demonstrated that ZG16p specifically recognizes mannose-containing structures, including Ser/Thr-linked O-mannose. nih.govnih.gov The interaction is crucial for its proposed role in recognizing and binding pathogenic fungi like Candida and Malassezia in a mannose-dependent manner. nih.gov Structural and mutational analyses have identified Asp151 as a key residue in the ZG16p binding site responsible for this mannose recognition. nih.govnih.gov Further detailed analyses using Saturation Transfer Difference (STD) NMR with chemically synthesized glycans have helped to map the specific binding epitopes, revealing that ZG16p preferentially interacts with the mannose residues of larger glycans, such as the phosphatidylinositol mannosides (PIMs) found on the cell wall of mycobacteria. nih.gov

Design and Synthesis of Tailored Glycopeptide Analogues for Structure-Activity Relationship Studies

The versatility of using this compound in solid-phase synthesis allows for the creation of a wide array of glycopeptide analogues. By systematically altering the glycan structure or the peptide backbone, researchers can perform detailed structure-activity relationship (SAR) studies to understand how specific structural features influence biological function.

Synthesis and Evaluation of Oligomannosylated Threonine Derivatives (e.g., Mannobiose, Mannotriose Conjugates)

To probe the binding requirements of lectins and the substrate specificities of glycosyltransferases more deeply, chemists have synthesized glycopeptides containing oligomers of mannose, such as mannobiose and mannotriose. These more complex structures better mimic the natural glycans found on glycoproteins. For example, a glycopeptide vaccine construct containing a Galβ1-4GlcNAcβ1-2ManαThr motif was synthesized to induce antibodies that could specifically recognize this common O-mannosyl core structure. nih.gov The successful generation of highly specific antibodies demonstrated the potential of using such synthetic constructs to develop tools for detecting and studying O-mannosylated proteins. nih.gov

Incorporation of Phosphorylated Glycans into Glycopeptide Scaffolds

A particularly significant discovery in O-mannosylation was the identification of phosphorylated glycans on α-dystroglycan. nih.govacs.org The synthesis of glycopeptides containing a phosphate (B84403) group on the mannose residue has been critical to understanding the functional implications of this modification. A facile synthetic approach was developed to create glycopeptides bearing a 6-phospho-O-mannosyl residue. nih.govacs.org

Using this synthetic phosphorylated glycopeptide, researchers made a key discovery: the phosphorylated glycopeptide was not a substrate for the enzyme POMGnT1. nih.govacs.org In contrast, the non-phosphorylated version was readily modified by the enzyme. This finding strongly implies a specific and regulated sequence of events in the glycan processing pathway, where phosphorylation of the mannose at the 6-position acts as a "stop" signal, preventing the extension of the glycan by POMGnT1 and directing the final glycan structure towards a different fate, such as the formation of the functionally critical matriglycan. nih.govnih.gov This regulatory switch is central to the proper glycosylation and function of α-dystroglycan. nih.govacs.org

Table 2: Effect of Mannose Phosphorylation on POMGnT1 Activity

| Substrate Glycopeptide | Modification | POMGnT1 Activity | Implication | Reference |

|---|---|---|---|---|

| α-DG-derived peptide with O-Man-Thr | None | Active | Allows for Core M1 extension | nih.gov, acs.org |

| α-DG-derived peptide with O-Man-6-P-Thr | Phosphorylated | Inactive | Blocks Core M1 extension, directing glycan fate | nih.gov, acs.org |

Development of Glycoconjugates and Modified Biomolecules for Research Applications

Detailed research findings and specific examples of the development of glycoconjugates and modified biomolecules using this compound are not available in the reviewed literature.

Emerging Research Directions and Methodological Innovations for Fmoc L Thr Alpha D Man Ac 4 Oh and Glycomimetics

Advances in Automated and High-Throughput Glycopeptide Synthesis Platforms

The transition from laborious, manual synthesis to automated and high-throughput platforms represents a paradigm shift in glycopeptide research. Automated synthesis significantly enhances efficiency, reproducibility, and the scale at which these complex biomolecules can be produced. Building blocks like Fmoc-L-Thr(alpha-D-Man(Ac)4)-OH are central to these modern approaches.

Early challenges in automating glycopeptide synthesis included the incompatibility of reaction conditions for peptide coupling and glycosylation steps. However, recent breakthroughs have led to the development of sophisticated, integrated instruments that can perform both solid-phase peptide synthesis (SPPS) and oligosaccharide synthesis. rsc.org These platforms allow for the programmed assembly of glycopeptides from their fundamental building blocks on a single solid support.

A key innovation has been the development of novel solid supports, such as amine-functionalized silica (B1680970) resins, which are compatible with both the organic solvents used for peptide synthesis and the aqueous environments required for enzymatic glycosylation steps in chemoenzymatic strategies. nih.gov This dual compatibility allows for a seamless workflow on a single, computer-controlled synthesizer. nih.gov

Furthermore, high-throughput synthesizers, capable of performing parallel synthesis in formats such as 96-well plates, enable the rapid generation of glycopeptide libraries. nih.govfrontiersin.org These libraries are invaluable tools for screening and identifying glycopeptides with specific biological activities, such as inhibitors for enzymes involved in bacterial cell wall biosynthesis. nih.gov

Table 1: Features of Modern Automated Glycopeptide Synthesis Platforms

| Feature | Description | Advantage |

|---|---|---|

| Integrated Systems | A single instrument performs both peptide and glycan assembly. rsc.org | Reduces manual intervention, improves reproducibility, and streamlines the workflow. |

| Chemoenzymatic Compatibility | Supports both chemical coupling and enzymatic reactions on the same platform. nih.gov | Combines the efficiency of chemical synthesis with the specificity of enzymatic glycosylation. |

| High-Throughput Capability | Parallel synthesis of dozens to hundreds of unique glycopeptides simultaneously. nih.govfrontiersin.org | Accelerates the discovery of bioactive glycopeptides through rapid library generation. |

| Advanced Solid Supports | Resins designed to function in both organic and aqueous media. nih.gov | Overcomes solvent incompatibility issues, enabling more complex chemoenzymatic syntheses. |

Exploration of Novel Protecting Group Chemistries and Orthogonal Cleavage Strategies

The success of a complex glycopeptide synthesis hinges on the strategic use of protecting groups. These chemical moieties mask reactive functional groups, preventing unwanted side reactions and directing the synthesis toward the desired product. nih.gov The building block this compound features standard protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group on the amine and base-labile acetyl (Ac) groups on the mannose hydroxyls. While effective, the similar lability of these groups can pose challenges for selective deprotection.

Orthogonality—the ability to remove one type of protecting group under specific conditions without affecting others—is a paramount goal. nih.gov Current research is focused on developing new protecting groups to expand the synthetic chemist's toolkit. For instance, novel acid-labile protecting groups, such as electron-rich benzyl (B1604629) ethers or silyl (B83357) ethers, have been developed for the carbohydrate portion. nih.gov These groups can be removed under conditions that leave other protecting groups and, crucially, the acid-sensitive glycosidic bond intact, simplifying the final deprotection step. nih.gov

Table 2: Comparison of Protecting Groups in Glycopeptide Synthesis

| Protecting Group | Typical Cleavage Condition | Application | Key Feature |

|---|---|---|---|

| Fmoc | Base (e.g., Piperidine) | α-Amine of amino acid | Standard in solid-phase peptide synthesis; base-labile. nih.gov |

| Acetyl (Ac) | Base (e.g., Hydrazine) | Carbohydrate hydroxyls | Temporary "participating" group that can influence stereochemistry. nih.gov |

| Benzyl (Bn) | Catalytic Hydrogenation | Carbohydrate hydroxyls | Persistent protecting group, stable to many reaction conditions. nih.gov |

| Silyl Ethers (e.g., TBS) | Fluoride source (e.g., TBAF) | Carbohydrate hydroxyls | Offers orthogonal cleavage conditions relative to base- and acid-labile groups. nih.gov |

| o-NBS | Thiol/Base | α-Amine of amino acid | Used for N-methylation; removable under mild, specific conditions. nih.gov |

Development of Advanced Linkers for Versatile Glycopeptide Derivatization

In solid-phase synthesis, a linker is the molecular bridge that tethers the growing glycopeptide chain to an insoluble resin support. The nature of the linker is critical, as it dictates the conditions under which the final product can be cleaved from the support and determines the functionality of the C-terminus. Traditional linkers often require harsh cleavage conditions, such as treatment with strong acids like trifluoroacetic acid (TFA), which can damage sensitive glycopeptides. nih.govnih.gov

To address this, the field has seen significant innovation in the development of advanced linkers that offer milder and more specific cleavage strategies. These linkers not only facilitate the synthesis but also open up new avenues for the derivatization and application of glycopeptides.

Photocleavable Linkers: These linkers incorporate a photolabile group that can be cleaved by exposure to UV light at a specific wavelength. This method is exceptionally mild and avoids the use of chemical reagents, preserving the integrity of delicate glycan structures. nih.gov

Enzyme-Cleavable Linkers: Linkers containing a recognition site for a specific enzyme (e.g., trypsin) allow for the release of the glycopeptide under physiological conditions. oup.com This strategy is particularly useful for biological assays and enrichment protocols.

Chemoselective Linkers: These are designed for specific ligation chemistries, allowing the cleaved glycopeptide to be precisely attached to other molecules, such as proteins, surfaces, or imaging agents. Examples include linkers that facilitate bioorthogonal reactions. nih.gov

The development of these versatile linkers transforms the glycopeptide from a simple synthetic target into a sophisticated molecular tool ready for a wide range of applications in chemical biology and diagnostics. nih.gov

Table 3: Advanced Linkers for Glycopeptide Synthesis and Derivatization

| Linker Type | Cleavage Trigger | Key Advantage | Application Example |

|---|---|---|---|

| Photocleavable | UV Light | Extremely mild, reagent-free cleavage. nih.gov | Synthesis of sensitive glycopeptides; controlled release on microarrays. |

| Enzyme-Cleavable | Specific Enzyme (e.g., Trypsin) | High specificity; cleavage under biological conditions. oup.com | Glycopeptide enrichment for mass spectrometry; prodrug activation. |

| Safety-Catch Linkers | Two-step activation and cleavage | Enhanced stability during synthesis with controlled release. | Synthesis of complex targets where premature cleavage is a risk. |

| Traceless Linkers | Cleavage leaves no residual atoms from the linker | Produces a native C-terminus (e.g., carboxylic acid or amide). | Synthesis of native peptide sequences. |

Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Glycoscience

The study of glycans and glycoconjugates, or glycoscience, is inherently interdisciplinary. Progress relies on a synergistic relationship between synthetic chemistry, which provides the molecules, and chemical biology, which uses these molecules as probes to unravel complex biological systems. kiesslinglab.comuchicago.edu Synthetic building blocks like this compound are at the heart of this interface, enabling the creation of precisely defined glycopeptides that are otherwise inaccessible from natural sources. capes.gov.br

Naturally occurring glycoproteins often exist as a heterogeneous mixture of "glycoforms," with different glycans attached at various sites. This heterogeneity makes it incredibly difficult to study the function of a single, specific glycan structure. nih.gov Chemical synthesis provides a powerful solution by allowing researchers to produce homogeneous, structurally perfect glycopeptides. capes.gov.br

These synthetic molecules serve as indispensable tools to:

Probe Biological Function: By systematically varying the glycan structure or its attachment site, researchers can dissect the specific roles of carbohydrates in protein folding, stability, and cell-cell recognition events. researchgate.net

Investigate Disease Mechanisms: Changes in cell surface glycosylation are hallmarks of diseases like cancer and inflammation. youtube.com Synthetic glycopeptides and glycomimetics are used to study these changes and develop new diagnostic and therapeutic strategies.

Develop New Therapeutics: The enzymes involved in microbial glycan synthesis are attractive targets for new antibiotics. The Kiessling Group, for example, investigates the synthesis of microbial glycans to identify small molecule inhibitors. kiesslinglab.com

Explore Stem Cell Biology: The carbohydrate coat on stem cells, the glycocalyx, plays a critical role in signaling pathways that determine cell fate. Synthetic glycans are used to understand and manipulate these processes. kiesslinglab.com

A landmark development at this interface is the invention of bioorthogonal chemistry by researchers like Carolyn Bertozzi. youtube.com This field provides chemical reactions that can be performed inside living systems without interfering with native biochemical processes, allowing scientists to attach imaging probes or drugs to glycans in their natural environment. youtube.com This bridges the gap between synthetic chemistry in a flask and functional studies in a living organism, pushing the boundaries of what is possible in glycoscience.

Q & A

Q. What are the key considerations for synthesizing Fmoc-L-Thr(α-D-Man(Ac)4)-OH in solid-phase peptide synthesis (SPPS)?

Synthesis involves sequential coupling of Fmoc-protected amino acids and glycosylated residues. Key steps include:

- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group while retaining acetyl-protected mannose .

- Coupling : Activate Fmoc-L-Thr(α-D-Man(Ac)4)-OH with HATU/DiPEA (5:5:10 molar ratio) for 30 minutes at room temperature to ensure efficient amide bond formation .

- Orthogonal Protection : The α-D-Man(Ac)₄ group requires stable acetyl protection during SPPS to prevent premature deprotection .

Q. How is the stereochemical integrity of the α-D-mannose moiety verified during synthesis?

- High-Resolution Magic Angle Spinning (HR-MAS) NMR : Analyze resin-bound intermediates to confirm β/α anomeric ratios. For example, glycosylation with mannose trichloroacetimidate donors under specific conditions (e.g., TMSOTf catalysis) yields >95% β-selectivity, which is critical for biological activity .

- Circular Dichroism (CD) : Monitor carbohydrate-protein interactions to detect conformational changes caused by incorrect stereochemistry .

Q. What analytical techniques are recommended for purity assessment of Fmoc-L-Thr(α-D-Man(Ac)4)-OH?

Q. How should Fmoc-L-Thr(α-D-Man(Ac)4)-OH be stored to maintain stability?

- Short-term : Store at 4°C in a desiccator for ≤1 week .

- Long-term : Aliquot and freeze at -20°C to -80°C under inert gas (argon) to prevent hydrolysis of acetyl groups. Avoid >3 freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve low coupling efficiency of Fmoc-L-Thr(α-D-Man(Ac)4)-OH in SPPS?

Low efficiency often arises from steric hindrance from the bulky glycosyl group. Mitigation strategies include:

Q. What are the implications of acetyl group migration in Fmoc-L-Thr(α-D-Man(Ac)4)-OH, and how can this be controlled?

Acetyl migration from O-2 to O-3 positions on mannose can alter bioactivity. To minimize:

Q. How does the choice of resin impact the synthesis of glycopeptides using Fmoc-L-Thr(α-D-Man(Ac)4)-OH?

Q. What strategies are effective for troubleshooting aggregation during glycopeptide chain elongation?

Aggregation is common in hydrophobic glycopeptides. Solutions include:

- Pseudoproline Dipeptides : Incorporate Fmoc-L-Thr[Ψ(Me,Me)pro]-OH to disrupt β-sheet formation .

- Chaotropic Agents : Add 6 M guanidine HCl or 0.1% SDS to the coupling buffer .

Data Contradictions and Validation

Q. Discrepancies in reported glycosylation stereoselectivity: How to validate anomeric configuration?

- Contradiction : Some studies report β-selectivity using TMSOTf , while others observe α-mannosidation under similar conditions.

- Resolution : Use HR-MAS NMR to analyze resin-bound intermediates directly, avoiding solution-phase artifacts . Confirm via enzymatic digestion with α-mannosidase (specific for α-linked mannose) .

Q. How to reconcile conflicting purity assessments between HPLC and NMR?

- Contradiction : HPLC may show >95% purity, while NMR reveals minor acetyl migration products.

- Resolution : Combine orthogonal methods:

Methodological Tables

Q. Table 1. Comparison of glycosylation conditions for Fmoc-L-Thr(α-D-Man(Ac)4)-OH

| Condition | β-Selectivity (%) | Yield (%) | Reference |

|---|---|---|---|

| TMSOTf in DCM, 0°C | 95 | 78 | |

| NIS/TfOH in DCE, RT | 87 | 65 | |

| Microwave (50°C, 20 W) | 92 | 82 |

Q. Table 2. Stability of Fmoc-L-Thr(α-D-Man(Ac)4)-OH under storage conditions

| Temperature | Duration | Purity Loss (%) | Major Degradation Pathway |

|---|---|---|---|

| 4°C | 1 week | <2 | Hydrolysis |

| -20°C | 6 months | 5 | Acetyl migration |

| -80°C | 1 year | 3 | Oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.